1-pentyl-1H-indole
Overview
Description
1-Pentyl-1H-indole is an organic compound belonging to the indole family, characterized by a pentyl group attached to the nitrogen atom of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
1-Pentyl-1H-indole, also known as 1-pentylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-pentylindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentylindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives are known to play a role in bacterial signaling . Indole is a signaling molecule produced by both bacteria and plants, and its derivatives may influence these signaling pathways .
Pharmacokinetics
Synthetic cannabinoids, which include some indole derivatives, are known to be metabolized in vivo to molecules that could retain activity at cannabinoid receptors .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 1-pentylindole could induce a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Pentyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Synthetic cannabinoids, which include compounds like this compound, have been shown to impair sensorimotor responses, reduce breath rate and motor activity, and increase pain threshold to mechanical stimuli .
Metabolic Pathways
The metabolic pathways of this compound involve ester hydrolysis yielding a variety of pentylindole-3-carboxylic acid metabolites . The majority of the metabolites are generated by oxidation with or without glucuronidation .
Transport and Distribution
It is known that indole derivatives are soluble in nonpolar solvents and insoluble in water , which may influence their transport and distribution.
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which could potentially include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with pentyl halides under basic conditions. For example, indole can react with 1-bromopentane in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Pentyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to indole metabolism and its role in biological systems.
Medicine: Research explores its potential as a precursor for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
1-Butyl-1H-indole: Similar structure with a butyl group instead of a pentyl group.
1-Hexyl-1H-indole: Contains a hexyl group attached to the indole nitrogen.
1-Methyl-1H-indole: Features a methyl group on the indole nitrogen.
Uniqueness: 1-Pentyl-1H-indole is unique due to its specific alkyl chain length, which can influence its physicochemical properties and biological activities. The pentyl group provides a balance between hydrophobicity and molecular size, making it a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1-pentylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLCOOAYMQWDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392628 | |
Record name | 1-pentylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59529-21-4 | |
Record name | 1-pentylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.